molecular formula C9H15Cl B13305183 5-(Chloromethyl)spiro[3.4]octane

5-(Chloromethyl)spiro[3.4]octane

Katalognummer: B13305183
Molekulargewicht: 158.67 g/mol
InChI-Schlüssel: DWDVJCIAXCDYSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)spiro[34]octane is a chemical compound with the molecular formula C9H15Cl It is a spirocyclic compound, meaning it contains a bicyclic structure connected by a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)spiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and the subsequent chloromethylation of the resulting spirocyclic structure. The reaction conditions typically involve the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)spiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)spiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)spiro[3.4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Chloromethyl)spiro[3.4]octane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry .

Eigenschaften

Molekularformel

C9H15Cl

Molekulargewicht

158.67 g/mol

IUPAC-Name

8-(chloromethyl)spiro[3.4]octane

InChI

InChI=1S/C9H15Cl/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2

InChI-Schlüssel

DWDVJCIAXCDYSG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCC2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.